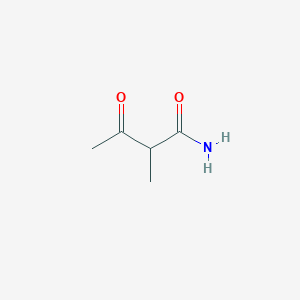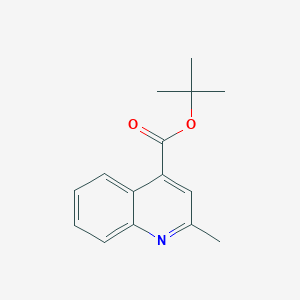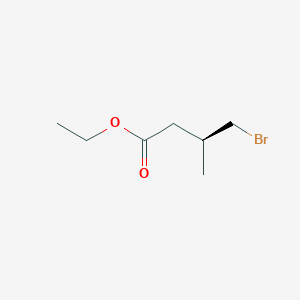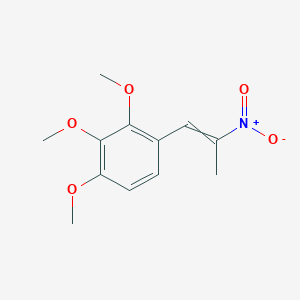
cyclooctylthiourea
概要
説明
cyclooctylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
準備方法
cyclooctylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclooctylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:
Cyclooctylamine and Thiocyanate Reaction: Cyclooctylamine is reacted with ammonium thiocyanate in an aqueous medium. The reaction is carried out at a temperature of around 60-70°C for several hours.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反応の分析
cyclooctylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiocarbonyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
cyclooctylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of cyclooctylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological system being studied.
類似化合物との比較
cyclooctylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Known for its use in organic synthesis and as an enzyme inhibitor.
1-Benzylthiourea: Studied for its potential anticancer and antimicrobial properties.
1-Methylthiourea: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C9H18N2S |
|---|---|
分子量 |
186.32 g/mol |
IUPAC名 |
cyclooctylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |
InChIキー |
RWTUIVXJWXJSIK-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=S)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)












